chemical structure and molecular weight of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL
chemical structure and molecular weight of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL
An In-depth Technical Guide to 4-Ethyl-1-(propan-2-YL)piperidin-4-OL
This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and potential synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights derived from analogous compounds within the extensively studied piperidine class of heterocycles.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in the design of therapeutic agents targeting a wide range of biological targets.[1] This guide focuses on a specific, less-documented derivative, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, providing a foundational understanding for its potential exploration and application.
Chemical Structure and Molecular Identifiers
The nomenclature, 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, precisely defines the molecular architecture of the compound. It features a central piperidine ring functionalized at two key positions: the nitrogen atom (position 1) and the C4 carbon. An isopropyl (propan-2-yl) group is attached to the nitrogen, while the C4 position is substituted with both an ethyl group and a hydroxyl group, creating a tertiary alcohol.
Caption: 2D Chemical Structure of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL
Molecular Formula: C₁₀H₂₁NO
Molecular Weight: 171.28 g/mol
IUPAC Name: 4-Ethyl-1-(2-propyl)piperidin-4-ol
Synonyms:
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4-Ethyl-1-isopropylpiperidin-4-ol
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1-Isopropyl-4-ethyl-4-hydroxypiperidine
| Identifier | Value |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 4-Ethyl-1-(2-propyl)piperidin-4-ol |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes and References |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. | Based on analogs like 1-isopropylpiperidin-4-ol which is a solid, and N-ethyl-4-hydroxypiperidine which is a liquid.[3] |
| Boiling Point | > 200 °C at 760 mmHg | N-ethyl-4-hydroxypiperidine has a boiling point of 209.3 °C.[4] The increased molecular weight of the target compound suggests a higher boiling point. |
| Solubility | Soluble in water and polar organic solvents. | The hydroxyl group and the nitrogen atom are expected to facilitate hydrogen bonding, leading to good solubility in polar solvents. |
| pKa | 9-10 | The piperidine nitrogen is basic, with a pKa typically in this range. |
Synthesis and Methodologies
The synthesis of 1,4-disubstituted piperidin-4-ols is a well-established process in organic chemistry. A common and effective strategy involves the Grignard reaction, where an N-substituted-4-piperidone is treated with an organomagnesium halide. For the synthesis of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, a plausible route begins with the commercially available 1-isopropyl-4-piperidone.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.
Experimental Protocol:
Objective: To synthesize 4-Ethyl-1-(propan-2-YL)piperidin-4-OL from 1-isopropyl-4-piperidone.
Materials:
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1-Isopropyl-4-piperidone
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Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-isopropyl-4-piperidone and anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
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Grignard Addition: The ethylmagnesium bromide solution is added dropwise to the stirred solution of the piperidone via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The reaction is performed at a low temperature to control the exothermicity of the Grignard addition and to minimize side reactions. An aqueous workup with a mild acid like ammonium chloride is employed to protonate the resulting alkoxide and to quench any unreacted Grignard reagent.
Potential Applications and Research Directions
Substituted piperidine derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities.[5][6] The structural motifs present in 4-Ethyl-1-(propan-2-YL)piperidin-4-OL suggest several potential areas of application:
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Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The lipophilicity imparted by the ethyl and isopropyl groups may allow for penetration of the blood-brain barrier.
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Analgesics: 4-substituted piperidines are a well-known class of opioid receptor modulators.
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Antihistamines and Anticholinergics: The tertiary amine and the overall structure are reminiscent of compounds with antihistaminic or anticholinergic properties.
Further research into this molecule could involve its synthesis and subsequent screening in a variety of biological assays to determine its pharmacological profile. Structure-activity relationship (SAR) studies, where the ethyl and isopropyl groups are systematically varied, could lead to the discovery of novel therapeutic agents.
Conclusion
While 4-Ethyl-1-(propan-2-YL)piperidin-4-OL is not a widely characterized compound, its chemical structure can be confidently deduced from its name, and its molecular properties can be reliably calculated. A robust synthetic route is readily proposed based on established chemical principles. The prevalence of the substituted piperidin-4-ol scaffold in medicinal chemistry suggests that this compound could serve as a valuable building block or a starting point for the development of new chemical entities with potential therapeutic applications. This guide provides a solid foundation for any researcher or drug development professional interested in exploring the chemistry and potential of this and related molecules.
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NIST WebBook. N-Ethyl-4-hydroxypiperidine. [Link]
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